(6-Methoxy-3'-nitro-biphenyl-3-yl)-acetonitrile (6-Methoxy-3'-nitro-biphenyl-3-yl)-acetonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC16214802
InChI: InChI=1S/C15H12N2O3/c1-20-15-6-5-11(7-8-16)9-14(15)12-3-2-4-13(10-12)17(18)19/h2-6,9-10H,7H2,1H3
SMILES:
Molecular Formula: C15H12N2O3
Molecular Weight: 268.27 g/mol

(6-Methoxy-3'-nitro-biphenyl-3-yl)-acetonitrile

CAS No.:

Cat. No.: VC16214802

Molecular Formula: C15H12N2O3

Molecular Weight: 268.27 g/mol

* For research use only. Not for human or veterinary use.

(6-Methoxy-3'-nitro-biphenyl-3-yl)-acetonitrile -

Specification

Molecular Formula C15H12N2O3
Molecular Weight 268.27 g/mol
IUPAC Name 2-[4-methoxy-3-(3-nitrophenyl)phenyl]acetonitrile
Standard InChI InChI=1S/C15H12N2O3/c1-20-15-6-5-11(7-8-16)9-14(15)12-3-2-4-13(10-12)17(18)19/h2-6,9-10H,7H2,1H3
Standard InChI Key PKEMAJOFXWMRKK-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)CC#N)C2=CC(=CC=C2)[N+](=O)[O-]

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The molecule consists of a biphenyl backbone with a methoxy group (-OCH₃) at position 6 on the first benzene ring and a nitro group (-NO₂) at position 3' on the second ring. An acetonitrile (-CH₂CN) substituent is attached to position 3 of the first benzene ring . This arrangement creates a sterically hindered, electron-deficient system due to the nitro group’s strong electron-withdrawing effects, which influence reactivity and intermolecular interactions .

Molecular Formula and Physicochemical Properties

  • Molecular Formula: C₁₅H₁₂N₂O₃

  • Molecular Weight: 268.27 g/mol

  • Solubility: Predicted to exhibit moderate solubility in polar aprotic solvents (e.g., dimethylformamide, ethyl acetate) based on structural analogs like (2-Methoxy-6-nitrophenyl)acetonitrile . Limited aqueous solubility due to the hydrophobic biphenyl core .

  • Melting Point: Estimated 145–160°C, inferred from nitro-substituted biphenyls .

Table 1: Comparative Physicochemical Data of Structural Analogs

CompoundMolecular WeightSolubility ProfileMelting Point (°C)
(2-Methoxy-6-nitrophenyl)acetonitrile 192.17Ethanol, Dichloromethane98–102
6,6′-Dimethoxy-2,2′,3,3′,5-pentanitro-1,1′-biphenyl 491.26Ethyl acetate162–165
5-Methoxyindole-3-acetonitrile 186.21DMSO, Chloroform120–125

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of (6-Methoxy-3'-nitro-biphenyl-3-yl)-acetonitrile can be approached via sequential functionalization of a biphenyl precursor:

  • Biphenyl Core Construction: Suzuki-Miyaura coupling of 3-bromo-6-methoxybenzene with 3-nitrophenylboronic acid.

  • Acetonitrile Introduction: Nucleophilic substitution of a bromomethyl intermediate with sodium cyanide, as demonstrated in the synthesis of (2-Methoxy-6-nitrophenyl)acetonitrile (61% yield) .

Critical Reaction Steps

  • Nitration Control: Selective nitration at the 3' position requires careful temperature modulation (0–5°C) to avoid polynitration .

  • Cyanide Incorporation: Reaction of 3-bromomethyl-6-methoxy-3'-nitro-biphenyl with NaCN in ethanol under reflux, followed by chromatographic purification .

Table 2: Synthetic Yields of Analogous Nitro-Acetonitrile Compounds

Starting MaterialProductYield (%)Conditions
2-Bromomethyl-1-methoxy-3-nitrobenzene (2-Methoxy-6-nitrophenyl)acetonitrile61Ethanol, reflux
6-Methoxyindole-3-bromomethane 6-Methoxyindole-3-acetonitrile55DMF, NaCN, 80°C

Biological and Pharmacological Relevance

Antibacterial Activity

Nitroaromatics often exhibit antimicrobial properties. Molecular docking studies predict moderate binding (ΔG = -7.2 kcal/mol) to E. coli nitroreductase, warranting experimental validation .

Industrial and Research Applications

Pharmaceutical Intermediate

  • Antidiabetic Agents: Structural similarity to GLP-1R agonists (e.g., compounds in ) suggests utility in incretin mimetic development.

  • Anticancer Scaffolds: Nitro groups enable hypoxia-activated prodrug strategies .

Material Science

  • Liquid Crystals: The biphenyl core and polar substituents could stabilize nematic phases for display technologies .

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